molecular formula C21H22N4O2 B2842500 N-[4-[6-(4-methylpiperidino)pyridazin-3-yl]phenyl]-2-furamide CAS No. 899986-11-9

N-[4-[6-(4-methylpiperidino)pyridazin-3-yl]phenyl]-2-furamide

Cat. No. B2842500
CAS RN: 899986-11-9
M. Wt: 362.433
InChI Key: AGTMUCPKEASPJL-UHFFFAOYSA-N
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Description

“N-[4-[6-(4-methylpiperidino)pyridazin-3-yl]phenyl]-2-furamide” is a complex organic compound. It is part of a class of compounds known as pyridazinones, which are heterocycles that contain two adjacent nitrogen atoms . These compounds have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Synthesis Analysis

The synthesis of pyridazinone derivatives has been a topic of interest in medicinal chemistry . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .


Molecular Structure Analysis

Pyridazinone is the derivative of pyridazine which belong to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring . It is also known as wonder nucleus because it gives out different derivatives with all different types of biological activities .


Chemical Reactions Analysis

Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . The influence on nitrogen-containing group at position 2 was also observed, and it was found out that N-piperazine, N-phenothiazine, N-(1,2,4-triazole), N-morpholine, N-(4-N-methylpiperazine), and N-pyrrolidine moieties when present in the structure showed good antihypertensive activity .

Scientific Research Applications

Herbicidal Activity

Research has shown that pyridazinone compounds, structurally similar to N-[4-[6-(4-methylpiperidino)pyridazin-3-yl]phenyl]-2-furamide, exhibit significant herbicidal activity. These compounds inhibit photosynthesis in plants by disrupting the Hill reaction, accounting for their phytotoxicity. Such compounds are also resistant to metabolic detoxification in plants and interfere with chloroplast development, akin to the action of certain triazoles and carbamates. This dual mode of action makes these pyridazinone derivatives highly effective as herbicides (Hilton et al., 1969).

Antimicrobial and Antitumor Activities

Derivatives of pyridazinones have been explored for their antimicrobial and antitumor activities. For instance, certain pyridazinone analogs act as acetylcholinesterase inhibitors, offering potential therapeutic applications in diseases such as Alzheimer's (Contreras et al., 2001). Additionally, compounds synthesized from indolyl-substituted 2(3H)-furanones, structurally related to N-[4-[6-(4-methylpiperidino)pyridazin-3-yl]phenyl]-2-furamide, have shown promise in antimicrobial activity against various bacteria and fungi, suggesting a potential for developing new antimicrobial agents (Abou-Elmagd et al., 2015).

Anti-Inflammatory and Analgesic Properties

Pyridazinon-2-propionamide derivatives, sharing a core structure with N-[4-[6-(4-methylpiperidino)pyridazin-3-yl]phenyl]-2-furamide, have been evaluated for their anti-inflammatory and analgesic properties. These studies aim to develop safer alternatives to traditional NSAIDs by minimizing gastrointestinal toxicity. Some synthesized compounds demonstrated potent analgesic and anti-inflammatory effects in vivo, indicating their potential as new therapeutic agents (Gökçe et al., 2011).

Antiviral Activity

Compounds based on the furanone and pyridazinone scaffold, similar to N-[4-[6-(4-methylpiperidino)pyridazin-3-yl]phenyl]-2-furamide, have been investigated for their antiviral activities. For example, derivatives have shown promising activity against the avian influenza virus H5N1, highlighting the potential of such compounds in the development of antiviral drugs (Flefel et al., 2012).

Future Directions

The future directions for “N-[4-[6-(4-methylpiperidino)pyridazin-3-yl]phenyl]-2-furamide” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-15-10-12-25(13-11-15)20-9-8-18(23-24-20)16-4-6-17(7-5-16)22-21(26)19-3-2-14-27-19/h2-9,14-15H,10-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTMUCPKEASPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329818
Record name N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085088
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

899986-11-9
Record name N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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